

An In-depth Technical Guide to the Structural Elucidation of 8-Nonynoic Acid

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Compound of Interest

Compound Name: 8-Nonynoic acid

Cat. No.: B1196867

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Abstract

This technical guide provides a comprehensive overview of the structural elucidation of **8-nonynoic acid**. It includes a summary of its physicochemical properties, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), detailed experimental protocols for spectral acquisition, and a plausible synthetic route. The information is presented to aid researchers and professionals in the identification and characterization of this medium-chain fatty acid. **8-Nonynoic acid** is a fatty acid that has demonstrated antibacterial activity against both gram-positive and gram-negative bacteria by inhibiting fatty acid synthesis.[\[1\]](#)[\[2\]](#)

Physicochemical Properties

8-Nonynoic acid, with the molecular formula C₉H₁₄O₂, is a medium-chain fatty acid.[\[3\]](#) Its fundamental properties are summarized in the table below.

Property	Value	Reference
Molecular Weight	154.21 g/mol	[1][3]
CAS Number	30964-01-3	
Melting Point	19 °C	
Boiling Point	308.54 °C (estimated)	
Density	1.0249 g/cm ³ (estimated)	
Refractive Index	1.4524	
pKa	4.76 ± 0.10 (Predicted)	

Spectroscopic Data for Structural Elucidation

Due to the limited availability of published experimental spectra for **8-nonyoic acid**, the following data is predicted based on established principles of spectroscopy and data from analogous compounds.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11.5	Singlet (broad)	1H	COOH
2.35	Triplet	2H	H-2
2.18	Triplet of doublets	2H	H-7
1.94	Triplet	1H	H-9
1.63	Quintet	2H	H-3
1.54	Quintet	2H	H-6
1.40	Multiplet	4H	H-4, H-5

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
~180.0	C-1 (COOH)
~84.0	C-8
~68.0	C-9
~34.0	C-2
~29.0	C-4
~28.8	C-5
~28.5	C-6
~24.5	C-3
~18.3	C-7

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is useful for identifying the functional groups present in the molecule.

Wavenumber (cm^{-1})	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid)
~3300	Strong, sharp	$\equiv\text{C-H}$ stretch
2930, 2855	Strong	C-H stretch (Aliphatic)
~2120	Medium, sharp	$\text{C}\equiv\text{C}$ stretch (Terminal alkyne)
~1710	Strong	$\text{C}=\text{O}$ stretch (Carboxylic acid)
~1410	Medium	O-H bend
~920	Medium, broad	O-H bend (out-of-plane)
~630	Strong	$\equiv\text{C-H}$ bend

Predicted Mass Spectrometry (MS) Data (Electron Ionization)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Proposed Fragment
154	[M] ⁺ (Molecular ion)
137	[M - OH] ⁺
125	[M - C ₂ H ₅] ⁺
111	[M - COOH] ⁺
97	[C ₇ H ₉] ⁺
83	[C ₆ H ₇] ⁺
69	[C ₅ H ₅] ⁺
55	[C ₄ H ₃] ⁺
41	[C ₃ H ₃] ⁺

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data necessary for the structural elucidation of **8-nonyoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **8-nonyoic acid** in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition:
 - Spectrometer: 500 MHz

- Pulse Program: Standard single-pulse
- Acquisition Time: 2-3 seconds
- Relaxation Delay: 1-2 seconds
- Number of Scans: 16-32
- ^{13}C NMR Acquisition:
 - Spectrometer: 125 MHz
 - Pulse Program: Proton-decoupled single-pulse
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024-4096

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample, place a drop of **8-nonyoic acid** between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with KBr powder and pressing it into a disk.
- Acquisition:
 - Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
 - Scan Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **8-nonynoic acid** in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC).
- Acquisition (Electron Ionization - EI):
 - Ionization Mode: Electron Ionization (EI)
 - Ionization Energy: 70 eV
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
 - Scan Range: m/z 30-200

Visualizations

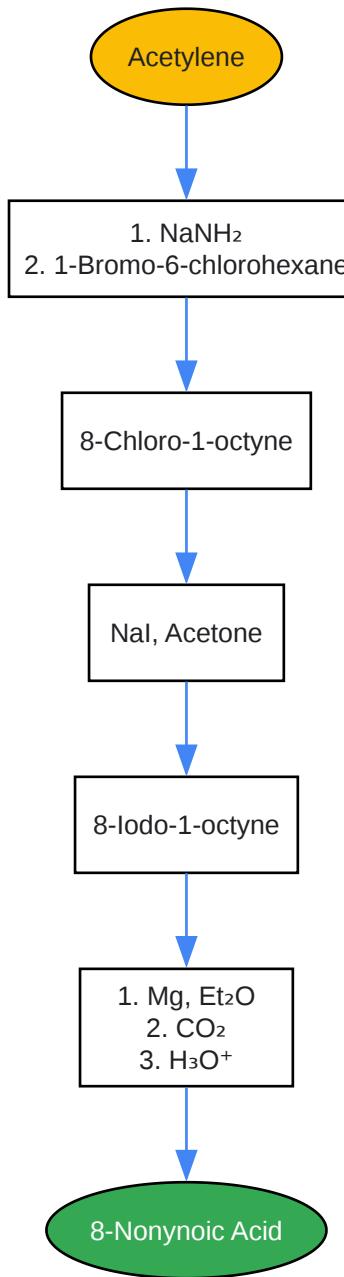
Structural Elucidation Workflow

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Caption: Workflow for the structural elucidation of **8-nonynoic acid**.

Plausible Synthesis of 8-Nonynoic Acid

A plausible synthetic route to **8-nonynoic acid** involves the alkylation of an acetylide followed by carboxylation.



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Caption: A plausible synthetic route for **8-nonynoic acid**.

Biological Activity

8-Nonynoic acid has been identified as a fatty acid with antibacterial properties. It demonstrates activity against gram-positive bacteria by binding to bacterial fatty acids and also inhibits the growth of gram-negative bacteria by interfering with their fatty acid synthesis pathways. This dual-action mechanism makes it a compound of interest in the development of new antimicrobial agents.

Conclusion

The structural elucidation of **8-nonynoic acid** can be systematically achieved through a combination of modern spectroscopic techniques. While experimental data is not widely published, predictive models and analysis of its functional groups provide a solid foundation for its characterization. The methodologies and data presented in this guide offer a comprehensive resource for researchers working with this and other related fatty acids, particularly in the context of its potential as an antibacterial agent.

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